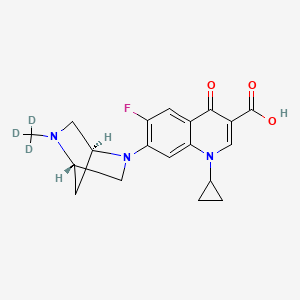
Danofloxacin-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Danofloxacin-D3 is a deuterium-labeled derivative of Danofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Danofloxacin. Danofloxacin itself is known for its broad-spectrum activity against Gram-negative and Gram-positive bacteria, mycoplasma, and chlamydia species. It exerts its antimicrobial effects by inhibiting bacterial DNA gyrase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Danofloxacin-D3 involves the incorporation of deuterium atoms into the Danofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for efficiency and cost-effectiveness while maintaining the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Danofloxacin-D3 undergoes various chemical reactions, including:
Oxidation: Danofloxacin can be oxidized by free chlorine, which is relevant in water chlorination processes.
Reduction: Reduction reactions can be used to modify the quinolone structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the quinolone ring.
Common Reagents and Conditions
Oxidation: Free chlorine at pH 7.2 and 20°C.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Nucleophilic reagents such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation by free chlorine can lead to the formation of chlorinated derivatives of Danofloxacin .
Aplicaciones Científicas De Investigación
Danofloxacin-D3 is widely used in scientific research, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Danofloxacin in various animal models.
Antimicrobial Research: Investigating the efficacy of Danofloxacin against different bacterial strains.
Environmental Studies: Assessing the impact of Danofloxacin residues in the environment and their degradation products.
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of Danofloxacin in biological samples.
Mecanismo De Acción
Danofloxacin-D3, like Danofloxacin, exerts its antimicrobial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets include the A and B subunits of DNA gyrase, which are critical for the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Enrofloxacin: Used primarily in veterinary medicine, similar in structure but with different spectrum and potency.
Levofloxacin: A more advanced fluoroquinolone with a broader spectrum of activity.
Uniqueness of Danofloxacin-D3
This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This makes it an invaluable tool in research settings where accurate measurement of drug concentrations is critical .
Propiedades
Fórmula molecular |
C19H20FN3O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |
Clave InChI |
QMLVECGLEOSESV-DEPZVSDUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
SMILES canónico |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
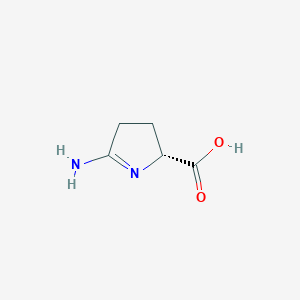
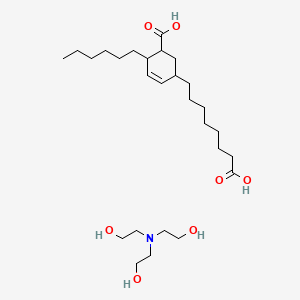

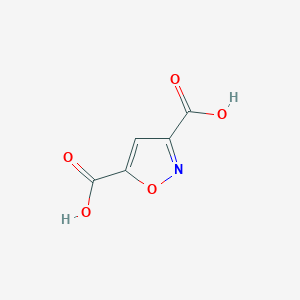
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
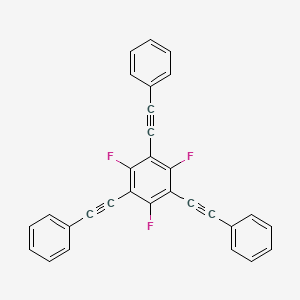
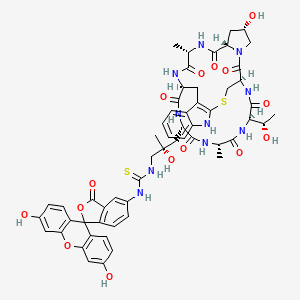
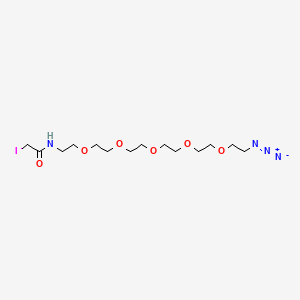
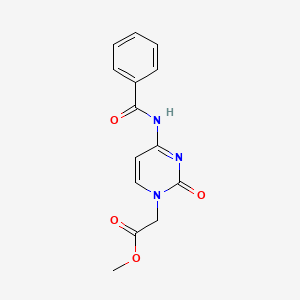

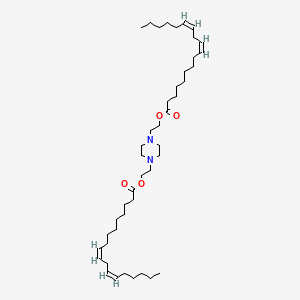

![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
